羟吗啡酮-纳曲酮

描述

Synthesis Analysis

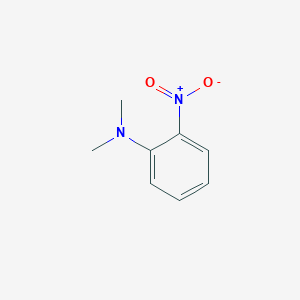

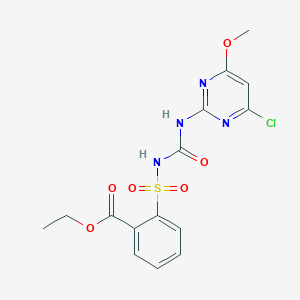

The preparation of noroxymorphone, a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone, from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid, which releases the carbon from both heteroatoms .Molecular Structure Analysis

Oxymorphone is a highly potent opioid analgesic indicated for the treatment of severe pain . Structurally, naltrexone is a cyclopropyl derivative of oxymorphone similar in structure to naloxone and nalorphine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of noroxymorphone, a key intermediate in the production of opioid antagonists like naloxone and naltrexone, involve the generation of oxycodone from thebaine and subsequent N- and O-demethylation .科学研究应用

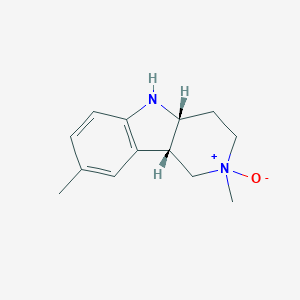

药理和生化探测:与羟吗啡酮-纳曲酮相关的化合物氯羟吗啡胺和氯纳曲胺已被研究其作为阿片受体药理和生化探针的潜力。氯羟吗啡胺显示出麻醉激动剂活性,而氯纳曲胺表现出拮抗剂活性 (Caruso,Takemori,Larson,&Portoghese,1979)。

疼痛管理应用:羟吗啡酮-纳曲酮表现出拮抗剂特性,其衍生物羟吗啡酮-3-甲氧基纳曲酮是一种有效的镇痛药。两种化合物都显示出在基于阿片类的疼痛管理中使用的希望 (Galetta,Hahn,Nishimura,&Pasternak,1987)。

阿片受体结合:对与羟吗啡酮-纳曲酮相关的羟吗啡酮和纳曲酮的研究表明,它们对阿片结合位点表现出高亲和力。钠会降低羟吗啡酮对受体结合的抑制作用,而锰会增强其抑制作用,这表明在阿片受体上存在细微的相互作用 (Pasternak 和 Hahn,1980)。

阿片受体的荧光探针:涉及与羟吗啡酮-纳曲酮密切相关的荧光素偶联羟吗啡酮的研究表明,这些化合物主要表现出激动剂活性。纳洛酮和纳曲酮的某些衍生物显示出部分激动作用,而特定的化合物充当拮抗剂 (Koman,Einarsson,&Terenius,1985)。

更安全阿片类化合物的开发:对包括羟吗啡酮-纳曲酮在内的 14-烷氧吗啡烷衍生物的研究表明,它们具有作为更安全、更有效和非成瘾性阿片类化合物的潜力。这可能为减少并发症和改善阿片类药物治疗中患者依从性带来治疗机会 (Schmidhammer 和 Spetea,2011)。

钯催化的 N-去甲基化和分子内酰基转移:一项研究展示了一种使用钯催化的 N-去甲基化和分子内酰基转移将羟吗啡酮转化为强阿片受体拮抗剂纳曲酮的方法。这一过程强调了化学多样性和创造用于医疗应用的各种化合物的潜力 (Machara,Cox,&Hudlický,2012)。

安全和危害

Oxymorphone can cause serious side effects such as weak or shallow breathing, light-headed feeling, seizures, chest pain, severe vomiting, high levels of serotonin in the body, and low cortisol levels . Misuse of opioid medicine can cause addiction, overdose, or death . Naltrexone can also have side effects, and its use should be carefully monitored .

属性

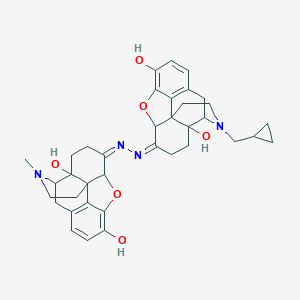

IUPAC Name |

(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N4O6/c1-40-14-12-34-28-20-4-6-24(42)30(28)46-32(34)22(8-10-36(34,44)26(40)16-20)38-39-23-9-11-37(45)27-17-21-5-7-25(43)31-29(21)35(37,33(23)47-31)13-15-41(27)18-19-2-3-19/h4-7,19,26-27,32-33,42-45H,2-3,8-18H2,1H3/b38-22-,39-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFCFDHEUPTFGW-RFSISCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxymorphone-naltrexonazine | |

CAS RN |

110320-71-3 | |

| Record name | Oxymorphone-naltrexonazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)